molecular formula C18H21IN2O4S B5244385 pentyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate CAS No. 5559-70-6

pentyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate

Cat. No.: B5244385
CAS No.: 5559-70-6
M. Wt: 488.3 g/mol
InChI Key: YFDYJFQWPOXWTA-UHFFFAOYSA-N
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Description

Pentyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate is a chemical compound with the molecular formula C18H21IN2O4S It is known for its unique structure, which includes an iodophenyl group and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-iodoaniline with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This intermediate is then reacted with a phenyl isocyanate derivative to form the final carbamate compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pentyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Pentyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of pentyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of anticancer activity, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • Pentyl N-[4-[(2-bromophenyl)sulfamoyl]phenyl]carbamate
  • Pentyl N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]carbamate
  • Pentyl N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]carbamate

Uniqueness

Pentyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

pentyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O4S/c1-2-3-6-13-25-18(22)20-14-9-11-15(12-10-14)26(23,24)21-17-8-5-4-7-16(17)19/h4-5,7-12,21H,2-3,6,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDYJFQWPOXWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367247
Record name pentyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5559-70-6
Record name pentyl N-[4-[(2-iodophenyl)sulfamoyl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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